![molecular formula C57H81N17O16 B3429874 H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O CAS No. 78308-49-3](/img/structure/B3429874.png)
H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O
Overview
Description
The compound H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O is a synthetic peptide with a complex structure. It consists of a sequence of amino acids, including pyrrolysine, histidine, alanine, serine, tyrosine, glycine, leucine, arginine, and proline, with an indole group attached to the alanine residue. The compound is further stabilized by two molecules of acetic acid and four molecules of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The process includes:
Automated Synthesis: Using automated synthesizers to perform the repetitive steps of SPPS.
Large-Scale Purification: Employing high-performance liquid chromatography (HPLC) for purification.
Lyophilization: Freeze-drying the purified peptide to obtain a stable product.
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O: can undergo various chemical reactions, including:
Oxidation: The indole group and tyrosine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of oxindole derivatives.
Scientific Research Applications
H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O involves its interaction with molecular targets such as receptors or enzymes. The indole group can participate in π-π interactions, while the peptide backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate signaling pathways and biological activities.
Comparison with Similar Compounds
H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O: can be compared with other peptides containing indole groups or similar amino acid sequences. Some similar compounds include:
H-Pyr-His-Ala-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2: Contains tryptophan instead of indole-2-yl-alanine.
H-Pyr-His-Ala(indol-3-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2: Contains indole-3-yl-alanine instead of indole-2-yl-alanine.
H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2: Lacks the acetic acid and water molecules.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and additional stabilizing molecules.
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-2-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;tetrahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.2C2H4O2.4H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)61-25-44(56)75)66-46(77)26-62-47(78)39(20-30-11-13-34(74)14-12-30)68-52(83)42(27-73)71-51(82)40(22-32-21-31-7-3-4-8-35(31)64-32)70-50(81)41(23-33-24-59-28-63-33)69-48(79)36-15-16-45(76)65-36;2*1-2(3)4;;;;/h3-4,7-8,11-14,21,24,28-29,36-43,64,73-74H,5-6,9-10,15-20,22-23,25-27H2,1-2H3,(H2,56,75)(H,59,63)(H,61,84)(H,62,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,57,58,60);2*1H3,(H,3,4);4*1H2/t36-,37-,38-,39-,40-,41-,42-,43-;;;;;;/m0....../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBIKDNLZRFYMZ-KYOBJPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC4=CC=CC=C4N3)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N17O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78308-49-3 | |
Record name | Gonadorelin diacetate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078308493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.